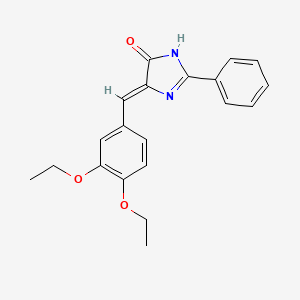![molecular formula C9H19NO3 B13357824 (1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclopentan-1-ol](/img/structure/B13357824.png)
(1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) is a complex organic compound with a unique structure that includes a cyclopentyl ring, hydroxyl groups, and an azanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) typically involves the nucleophilic addition of a cyclopentylamine derivative to an epoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopentylamine and ethylene oxide, with the reaction being catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives.
Scientific Research Applications
2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and azanediyl linkage play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(((1R,2R)-2-Hydroxycyclohexyl)azanediyl)bis(ethan-1-ol)
- 2,2’-(((1R,2R)-2-Hydroxycyclopropyl)azanediyl)bis(ethan-1-ol)
Uniqueness
2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its cyclohexyl and cyclopropyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO3/c11-6-4-10(5-7-12)8-2-1-3-9(8)13/h8-9,11-13H,1-7H2/t8-,9-/m1/s1 |
InChI Key |
NQSRJYKGNJTZED-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N(CCO)CCO |
Canonical SMILES |
C1CC(C(C1)O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


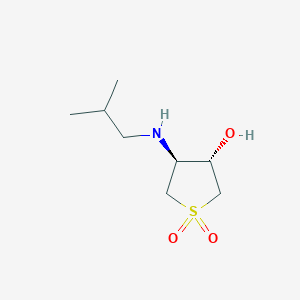
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357755.png)
![2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13357756.png)
![2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13357763.png)
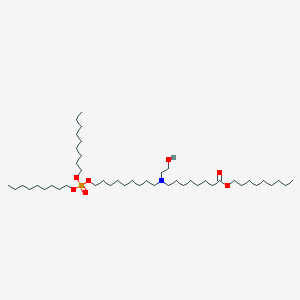
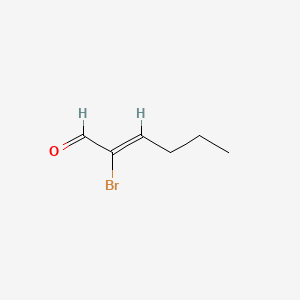
![6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357780.png)

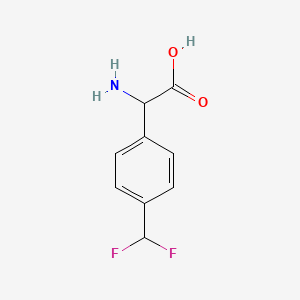
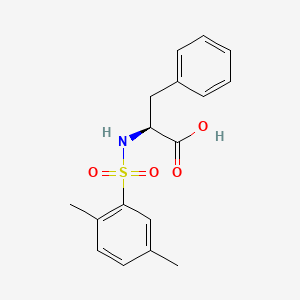
![ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate](/img/structure/B13357790.png)
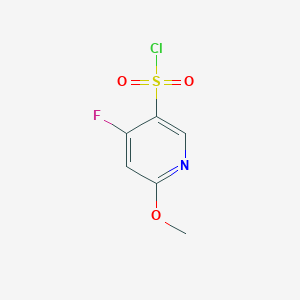
![(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B13357806.png)
